Cas no 136954-20-6 (3-Sulfanylhexyl Acetate)

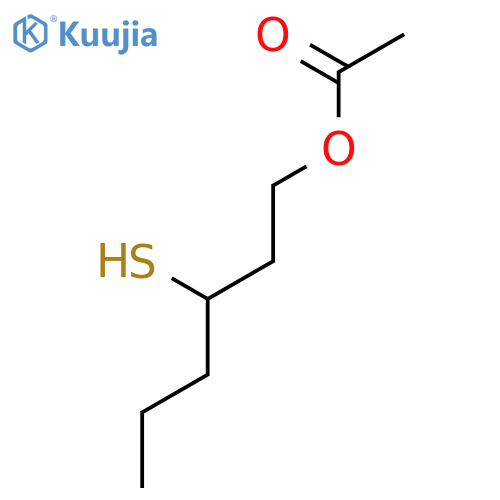

3-Sulfanylhexyl Acetate structure

商品名:3-Sulfanylhexyl Acetate

CAS番号:136954-20-6

MF:C8H16O2S

メガワット:176.2764

MDL:MFCD00792516

CID:64452

3-Sulfanylhexyl Acetate 化学的及び物理的性質

名前と識別子

-

- 3-Mercaptohexyl acetate

- HEXANE-3-THIOL ACETATE

- FEMA 3851

- 3-THIOHEXYL ACETATE

- 3-Sulfanylhexyl acetate

- 3-mercaptohexyl-acetate,3-mercapto-1-hexanol-1-acetate

- 3-mercapto-1-hexanol acetate

- 3-Sulfanylhexyl Acet

- Acetic Acid 3-Mercaptohexyl Ester

- 1-Hexanol, 3-mercapto-, 1-acetate

- 1-Hexanol, 3-mercapto-,1-acetate

- 3-mercapto-1-hexanolacetate

- 3-Sulphanylhexyl acetate

- 3-Sulfanylhexyl acetate #

- 3-Mercaptohex-1-yl acetate

- (S)-3-Mercaptohexyl acetate

- Jsp002226

- JUCARGIKESIVLB-UHFFFAOYSA-N

- 3- Mercapto-1-hexanol-1-acetate

- 3-Sulfanylhexylacetate

- 3-Sulfanylhexyl Acetate

-

- MDL: MFCD00792516

- インチ: 1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3

- InChIKey: JUCARGIKESIVLB-UHFFFAOYSA-N

- ほほえんだ: S([H])C([H])(C([H])([H])C([H])([H])OC(C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 176.08700

- どういたいしつりょう: 176.0871

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.3

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 0.987

- ふってん: 235.7 ºC at 760 mmHg

- フラッシュポイント: 109.8 ºC

- 屈折率: 1.4560 to 1.4600

- PSA: 65.10000

- LogP: 2.03810

- FEMA: 3851

3-Sulfanylhexyl Acetate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

-

危険物標識:

3-Sulfanylhexyl Acetate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Sulfanylhexyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A246275-1g |

3-Mercaptohexyl acetate |

136954-20-6 | 98% | 1g |

$17.0 | 2025-02-24 | |

| Ambeed | A246275-5g |

3-Mercaptohexyl acetate |

136954-20-6 | 98% | 5g |

$30.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D760956-25g |

1-Hexanol, 3-mercapto-, 1-acetate |

136954-20-6 | 97.0% | 25g |

$170 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65705-5g |

3-Mercaptohexyl acetate |

136954-20-6 | >97.0% | 5g |

¥398.0 | 2023-09-05 | |

| Apollo Scientific | OR5751-1g |

3-Thiohex-1-yl acetate |

136954-20-6 | 95 | 1g |

£36.00 | 2025-02-20 | |

| TRC | S689105-5g |

3-Sulfanylhexyl Acetate |

136954-20-6 | 5g |

$ 141.00 | 2023-09-06 | ||

| TRC | S689105-50g |

3-Sulfanylhexyl Acetate |

136954-20-6 | 50g |

$580.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1009824-20g |

3-Mercaptohexyl acetate |

136954-20-6 | 95% | 20g |

$750 | 2024-06-05 | |

| Fluorochem | 069264-5g |

3-Mercaptohexyl acetate |

136954-20-6 | 95% | 5g |

£54.00 | 2022-03-01 | |

| Fluorochem | 069264-25g |

3-Mercaptohexyl acetate |

136954-20-6 | 95% | 25g |

£196.00 | 2022-03-01 |

3-Sulfanylhexyl Acetate 関連文献

-

Chunchun Li,Yiming Huang,Xinyuan Li,Yingrui Zhang,Qinglu Chen,Ziwei Ye,Zarah Alqarni,Steven E. J. Bell,Yikai Xu J. Mater. Chem. C 2021 9 11517

-

Pavla Polá?ková,Julian Herszage,Susan E. Ebeler Chem. Soc. Rev. 2008 37 2478

-

3. Direct coupling of paper spray mass spectrometry and four-phase electroextraction sample preparationVictoria Silva Amador,Juliane Soares Moreira,Rodinei Augusti,Ricardo Mathias Orlando,Evandro Piccin Analyst 2021 146 1057

136954-20-6 (3-Sulfanylhexyl Acetate) 関連製品

- 136954-21-7(3-MERCAPTOHEXYL BUTYRATE)

- 136954-22-8(3-Mercaptohexyl hexanoate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:136954-20-6)3-Mercaptohexyl Acetate, ≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:136954-20-6)3-Sulfanylhexyl Acetate

清らかである:99%

はかる:25g

価格 ($):177.0